Mabuprofen

描述

Overview of Contemporary Drug Discovery and Development Paradigms

The landscape of modern drug discovery and development is characterized by a dynamic interplay of innovative strategies aimed at enhancing therapeutic efficacy and safety. Contemporary paradigms have shifted from traditional, often serendipitous, methods to more rational, target-based approaches. nih.gov This involves the identification of specific molecular targets, such as enzymes or receptors, that are pivotal in disease pathways. nih.gov High-throughput screening of vast chemical libraries against these targets allows for the rapid identification of potential drug candidates.

Furthermore, the integration of cutting-edge technologies such as artificial intelligence and computational modeling has revolutionized the process, enabling more accurate prediction of a compound's activity and potential off-target effects. researchgate.net There is also a growing emphasis on sustainable and "green" chemistry principles in drug synthesis to minimize environmental impact. nih.govnih.gov Another significant trend is the move towards personalized medicine, where treatments are tailored to individual patient characteristics, and the development of multi-target drugs designed to address complex diseases with greater efficacy. semanticscholar.org The traditional "one drug, one target" model is often insufficient for complex conditions, leading to the exploration of compounds that can modulate multiple pathways simultaneously. semanticscholar.org

Significance of Investigating Novel Chemical Entities in Pharmaceutical Research

The investigation of novel chemical entities (NCEs) is the cornerstone of pharmaceutical innovation and is essential for addressing unmet medical needs. dergipark.org.trnih.gov NCEs represent newly developed compounds that have not been previously approved and offer the potential for new mechanisms of action, improved efficacy, and better safety profiles compared to existing therapies. dergipark.org.trresearchgate.net The exploration of NCEs drives the development of treatments for diseases that currently have limited or no therapeutic options. nih.gov

A significant portion of NCEs, however, present challenges such as poor aqueous solubility, which can hinder their bioavailability. dergipark.org.tr This necessitates innovative formulation strategies and the development of prodrugs to enhance their pharmaceutical properties. dergipark.org.trnih.gov The collaborative, multidisciplinary approach involving chemists, biologists, and pharmacologists is crucial for the successful identification, characterization, and development of these novel molecules into viable drug candidates. nih.gov The continuous pipeline of NCEs is vital for the advancement of medicine and the improvement of global health outcomes. openmedicinalchemistryjournal.com

Contextualization of Mabuprofen within Current Pharmacological Research Needs

This compound, an amide prodrug of the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), is situated at the intersection of several key areas of pharmacological research. The development of this compound addresses the persistent need for safer and more effective treatments for localized pain and inflammation. While oral NSAIDs like ibuprofen are highly effective, their systemic administration can be associated with gastrointestinal and cardiovascular side effects. nih.govresearchgate.net

The design of this compound as a topical agent aims to mitigate these risks by delivering the active compound directly to the site of inflammation, thereby minimizing systemic exposure. nih.gov This approach aligns with the contemporary focus on targeted drug delivery to enhance the therapeutic index of a drug. Furthermore, as a prodrug, this compound is designed to be pharmacologically inactive until it is converted to the active ibuprofen in the body. This strategy can improve the physicochemical properties of the parent drug, such as its permeability through the skin. The investigation of topical prodrugs like this compound is therefore highly relevant to the ongoing effort to optimize the use of established drugs and to develop safer therapeutic alternatives.

Research Objectives and Scope of Academic Inquiry into this compound

The primary research objectives surrounding this compound focus on its potential as a topical anti-inflammatory and analgesic agent with an improved safety profile compared to systemically administered ibuprofen. Academic inquiry into this compound encompasses several key areas:

Synthesis and Characterization: The development and optimization of synthetic routes to produce this compound with high yield and purity. This includes detailed structural elucidation and characterization using various analytical techniques.

Pharmacological Evaluation: In-vitro and in-vivo studies to assess its anti-inflammatory and analgesic efficacy. This involves comparing its activity to that of ibuprofen and other topical anti-inflammatory agents.

Pharmacokinetic Profiling: Investigation of its absorption, distribution, metabolism, and excretion, with a particular focus on its conversion to ibuprofen in the skin and systemic circulation. The goal is to confirm its action as a prodrug and to quantify the extent of systemic exposure.

Formulation Development: The design and evaluation of various topical formulations (e.g., gels, creams, sprays) to optimize drug delivery through the skin and enhance patient compliance.

Structure

3D Structure

属性

IUPAC Name |

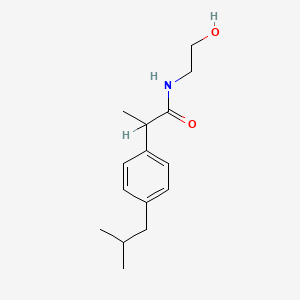

N-(2-hydroxyethyl)-2-[4-(2-methylpropyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-11(2)10-13-4-6-14(7-5-13)12(3)15(18)16-8-9-17/h4-7,11-12,17H,8-10H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGUNCHERKJFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868676 | |

| Record name | N-(2-Hydroxyethyl)-2-[4-(2-methylpropyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82821-47-4, 83394-44-9 | |

| Record name | N-(2-Hydroxyethyl)-α-methyl-4-(2-methylpropyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82821-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mabuprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082821474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetamide, N-(2-hydroxyethyl)-alpha-methyl-4-(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083394449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-N-(2-hydroxyethyl)-2-[4-(2-methylpropyl)phenyl]propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MABUPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02B8S6J90B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Strategic Approaches to the Discovery and Design of Mabuprofen Analogs

Molecular Target Identification and Validation Methodologies

Molecular target identification involves pinpointing specific molecular structures, such as proteins or nucleic acids, with which a small molecule drug candidate can interact to elicit a desired therapeutic effect danaher.comresearchgate.net. Target validation then confirms the relevance and feasibility of these identified targets in the context of drug development, ensuring that modulating the target leads to the desired therapeutic outcome danaher.comdrugtargetreview.com. Insufficient validation in early stages can lead to costly failures in clinical trials danaher.comdrugtargetreview.com.

In silico methods, leveraging computational chemistry, molecular modeling, and bioinformatics, play a crucial role in expediting target identification and prioritization for compounds like Mabuprofen patsnap.combohrium.com. These methods allow for the simulation and prediction of drug-target interactions within virtual environments, reducing the need for extensive physical experiments patsnap.com.

Key in silico techniques include:

Virtual Screening: Rapidly filtering large libraries of chemical compounds to identify potential hits that could interact with a target patsnap.comnuvisan.com.

Molecular Docking: Modeling the binding interactions between a ligand (e.g., this compound precursor) and its target protein to predict binding affinity and mode of interaction patsnap.comnih.gov.

Pharmacophore Modeling: Defining the spatial arrangement of features essential for molecule-target recognition patsnap.com.

Quantitative Structure-Activity Relationship (QSAR) Analysis: Establishing quantitative relationships between chemical structures and biological activities to predict efficacy patsnap.comglobalresearchonline.net.

Data Mining and Machine Learning: Analyzing vast datasets to identify patterns, predict interactions with target proteins, and prioritize lead compounds globalresearchonline.netaragen.comselvita.com.

For this compound, in silico target prediction would involve screening its structural features against comprehensive protein databases to identify potential binding partners and pathways it might modulate. This computational prioritization helps in narrowing down the vast number of biological entities to a manageable set for experimental validation.

Table 1: Illustrative In Silico Target Prediction Results for this compound Precursors

| Predicted Target Protein | Predicted Binding Affinity (nM) | Confidence Score | Relevance to Disease Pathway |

| Target A | 150 | High | Inflammatory pathway |

| Target B | 320 | Medium | Pain signaling |

| Target C | 800 | Low | Oxidative stress |

| Target D | 95 | High | Prostaglandin (B15479496) synthesis |

Following in silico predictions, experimental validation is critical to confirm the functional role of the identified targets in the disease phenotype and their direct involvement in relevant biological pathways drugtargetreview.comtechnologynetworks.comucl.ac.uk. This "wet-lab" validation provides empirical evidence of the target's suitability for therapeutic intervention.

Common experimental validation methodologies include:

Cell-Based Assays: Cultivating cells in controlled settings and examining their reaction to specific compounds, such as this compound analogs, to gauge effects on cellular functions danaher.comucl.ac.uk. Examples include Cellular Thermal Shift Assay (CETSA) to quantify drug-protein interactions within cells danaher.com.

Genetic Approaches: Utilizing techniques like gene knockouts, RNA interference (RNAi), or CRISPR-Cas-based genetic screening to manipulate target gene expression and observe resulting phenotypic effects, thereby confirming the target's value danaher.comtechnologynetworks.comdrughunter.com.

Biochemical Affinity Purification: Modifying a ligand (e.g., a this compound analog) into a chemical probe to "fish out" and identify protein targets it binds to researchgate.netdrughunter.comnih.gov. Techniques like photoaffinity labeling (PAL) and activity-based proteome profiling (ABPP) are employed here researchgate.netdrughunter.com.

Proteomic Analysis: Comparing variations in cellular proteins before and after intervention with a compound to identify elements specifically impacting protein expression danaher.combmglabtech.com.

Druggability Assessment: Exploring sequence-related properties and 3D structures of proteins using techniques like X-ray crystallography to determine if a target can be modulated by a small molecule nih.govucl.ac.uk.

For this compound, successful experimental validation would involve demonstrating that its interaction with the predicted molecular target(s) directly influences the biological pathway associated with the intended therapeutic effect.

Lead Discovery Strategies for this compound Scaffolds

Lead discovery is the process of identifying chemical compounds, or "hits," that exhibit desired biological activity against a validated molecular target, serving as starting points for further optimization aragen.comcreative-biostructure.com. For this compound scaffolds, several strategies are employed to identify these initial promising compounds.

High-throughput screening (HTS) is a widely used method in lead identification, allowing for the rapid, automated testing of large numbers of chemical compounds against a specific biological target selvita.combmglabtech.comdrugtargetreview.com. HTS campaigns are designed to identify "hits" that affect the target in the desired way bmglabtech.com.

In the context of this compound precursors, HTS would involve:

Library Screening: Screening large compound libraries, often containing millions of diverse small molecules, to identify those that show activity against the identified this compound target nuvisan.comdrugtargetreview.com.

Miniaturization and Automation: Assays are miniaturized to enable testing in multi-well plates (e.g., 384- or 1536-well formats) using robotics and automated liquid handling systems to achieve high throughput nuvisan.comselvita.combmglabtech.com.

Hit Identification and Confirmation: Initial hits from the primary screen are subjected to confirmation assays, often using different assay formats or conditions, to eliminate false positives selvita.comdrugtargetreview.com. Dose-response analysis is then performed to determine potency.

Table 2: Illustrative HTS Campaign Results for this compound Precursors

| Compound ID | Library Source | Initial Activity (IC50/EC50) | Confirmation Activity (IC50/EC50) | Hit Status |

| MP-HTS-001 | Synthetic A | 1.2 µM | 1.5 µM | Confirmed |

| MP-HTS-002 | Synthetic B | 0.8 µM | 0.9 µM | Confirmed |

| MP-HTS-003 | Natural C | 5.5 µM | 6.1 µM | Confirmed |

| MP-HTS-004 | Synthetic A | 0.5 µM | 15.0 µM | False Positive |

| MP-HTS-005 | Synthetic B | 1.8 µM | 2.0 µM | Confirmed |

Fragment-Based Drug Discovery (FBDD) is an alternative or complementary strategy to HTS, focusing on identifying small chemical fragments (typically <300 Da) that bind weakly to a biological target frontiersin.orggardp.orgwikipedia.orgopenaccessjournals.com. These fragments, despite their low affinity, offer high ligand efficiency and can be elaborated into more potent and selective lead compounds frontiersin.orgwikipedia.org.

The FBDD process for this compound scaffolds would involve:

Fragment Library Screening: Screening a focused library of small, diverse fragments using highly sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or Surface Plasmon Resonance (SPR) frontiersin.orgopenaccessjournals.comnih.gov. These methods are capable of detecting weak binding events frontiersin.org.

Hit Validation and Characterization: Identifying fragments that bind to the target and characterizing their binding sites and modes of interaction, often through structural biology techniques like X-ray crystallography nuvisan.comnih.gov.

Fragment Elaboration: Growing or linking the identified fragments to increase their molecular weight and affinity, often guided by the 3D structure of the target-fragment complex nuvisan.comgardp.orgwikipedia.org. This iterative process aims to improve potency and selectivity, leading to this compound lead compounds nuvisan.com.

Table 3: Illustrative FBDD Hit Data for this compound Target

| Fragment ID | Molecular Weight (Da) | Binding Affinity (Kd/Ki) | Binding Site | Elaboration Strategy |

| FBDD-01 | 185 | 850 µM | Site 1 | Growth |

| FBDD-02 | 210 | 620 µM | Site 2 | Merging with FBDD-03 |

| FBDD-03 | 190 | 780 µM | Site 2 | Merging with FBDD-02 |

| FBDD-04 | 250 | 410 µM | Site 1 | Linking |

Natural products have historically been a rich source of diverse chemical structures and bioactive compounds, many of which have served as templates for drug discovery frontiersin.orgscirp.orgmdpi.comnih.gov. Their inherent structural complexity and biological pre-validation make them valuable starting points for diversification of this compound scaffolds.

Approaches for exploring natural product-derived chemistries include:

Bioprospecting: Collecting and analyzing samples from diverse biological and geographical sources (e.g., plants, marine organisms, microbes) to identify novel compounds frontiersin.orgscirp.org.

Extract Screening: Screening crude extracts or fractions from natural sources for activity relevant to this compound's target mdpi.com.

Isolation and Structure Elucidation: Once active extracts are identified, the individual bioactive compounds are isolated and their chemical structures are elucidated using advanced analytical techniques frontiersin.orgmdpi.com.

Semi-synthesis and Derivatization: Natural products can serve as lead compounds that are then modified through synthetic methods to improve their properties, such as potency, selectivity, or drug-likeness, leading to this compound analogs with unique structural features scirp.org. This allows for the generation of novel chemical entities inspired by natural scaffolds.

The exploration of natural product diversity can provide this compound analogs with novel mechanisms of action or improved pharmacological profiles, expanding the chemical space beyond purely synthetic libraries.

Rational Design and Optimization of this compound Derivatives

Rational drug design is a systematic process that leverages detailed knowledge of biological targets and ligand interactions to identify and develop new medications vbspu.ac.inscribd.com. This approach is crucial for optimizing drug candidates by integrating their biochemical and structural characteristics with the target's properties nih.gov. The design and optimization of this compound derivatives involve a multi-faceted strategy, combining computational and synthetic medicinal chemistry to refine molecular structures and improve their therapeutic efficacy.

Structure-Based Drug Design (SBDD) Methodologiesmdpi.comnih.govjubilantbiosys.com

Structure-Based Drug Design (SBDD) is a powerful paradigm in drug discovery that utilizes the three-dimensional (3D) structural information of a biological target, such as a protein or enzyme, to guide the design of molecules that can effectively bind to and modulate its activity iaanalysis.comlongdom.org. This methodology significantly accelerates lead discovery and optimization by providing insights into the molecular-level interactions between the ligand and the target nih.gov. The 3D structures of target proteins are typically determined through experimental techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or cryo-electron microscopy, or, in their absence, through computational methods such as homology modeling longdom.orgnih.govnih.govbeilstein-journals.org. SBDD is a fundamental component of contemporary medicinal chemistry, enabling a more targeted and efficient drug development process mdpi.com.

Molecular docking is a computational technique frequently employed in SBDD to predict the preferred orientation and binding conformation of a small molecule, or ligand, within the active site of a macromolecular target mdpi.comlongdom.org. This prediction is crucial for understanding how this compound derivatives might interact with their intended biological targets. Following the initial development of algorithms in the 1980s, molecular docking has become an indispensable tool in drug discovery mdpi.com. It facilitates investigations into crucial molecular events, including ligand binding modes and the intermolecular interactions that stabilize the ligand-receptor complex mdpi.com.

Virtual Screening (VS) complements molecular docking by applying in silico methods to efficiently select promising compounds from vast chemical libraries mdpi.comfrontiersin.org. In the context of this compound derivative discovery, VS involves computationally docking a large library of compounds into the binding pocket of a target protein and ranking them based on their predicted binding affinity longdom.orgnih.govspringernature.com. This process helps to differentiate between active and inactive compounds, thereby significantly reducing the number of molecules that need to be experimentally tested, thus streamlining the hit identification process nih.govspringernature.com. Scoring functions are integral to molecular docking and virtual screening, as they provide an estimate of the binding energetics of the predicted ligand-receptor complexes mdpi.comlongdom.org.

Molecular Dynamics (MD) simulations represent a powerful computational tool for comprehensively characterizing ligand-macromolecule complexes in drug design consensus.app. These simulations offer detailed insights into the dynamic interplay of structure, motion, and energetics of ligand-target interactions consensus.app. For this compound derivatives, MD simulations can reveal critical drug-target interactions, capture protein conformational changes, and elucidate the dynamics of binding pockets, which static methods like docking might overlook acs.orgnih.govmetrotechinstitute.org.

MD simulations are instrumental in refining docking results by accounting for protein flexibility and solvent effects, leading to more reliable models of ligand binding consensus.appmetrotechinstitute.org. They also play a vital role in evaluating the binding energetics and kinetics of ligand-receptor interactions, thereby guiding the selection of the most promising candidate molecules for further development mdpi.commetrotechinstitute.org. Furthermore, MD simulations can predict binding-free energies, offering a quantitative measure of the strength of interaction between this compound derivatives and their targets nih.gov.

Ligand-Based Drug Design (LBDD) Principlesnih.gov

Ligand-Based Drug Design (LBDD) is a computational approach that leverages the existing knowledge of small molecules (ligands) known to bind to a biological target, particularly when the 3D structure of the target is unavailable nih.govjubilantbiosys.comiaanalysis.combiosolveit.de. In the design of this compound derivatives, LBDD principles enable researchers to predict how similar molecules will interact with the same target by analyzing the chemical properties and mechanisms of action of known active compounds iaanalysis.combiosolveit.de.

Key methodologies within LBDD include the development of pharmacophore models, which identify essential physicochemical features responsible for biological activity, and Quantitative Structure-Activity Relationships (QSAR) nih.govjubilantbiosys.comslideshare.net. QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activity, allowing for the prediction of activity for new, unsynthesized this compound analogs slideshare.net. LBDD also encompasses similarity searching, which explores chemical spaces to identify compounds with analogous properties and potential activity nih.govbiosolveit.de.

Computational Medicinal Chemistry for Optimizing Pharmacological Profilesacs.orgbiosolveit.deconsensus.app

Computational medicinal chemistry encompasses a broad array of computational approaches applied to the design, development, and synthesis of pharmacologically active compounds tandfonline.com. For this compound derivatives, this field is critical for optimizing their pharmacological profiles. It assists in the identification, prioritization, and optimization of novel chemical structures with desired activity profiles tandfonline.com.

This optimization process can involve a structure-based analysis of docking poses and energy profiles for this compound analogs, as well as ligand-based screening for compounds with similar chemical structures or improved predicted biological activity nih.gov. Computational medicinal chemistry also plays a significant role in predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for assessing the drug-likeness and potential efficacy of candidate molecules nih.govemanresearch.org. The increasing integration of machine learning (ML) and artificial intelligence (AI) technologies further enhances computational medicinal chemistry, accelerating drug development, improving property prediction, and optimizing drug candidates with greater efficiency and accuracy mdpi.comemanresearch.orgbioscipublisher.com.

Preclinical Biological Evaluation of Mabuprofen S Activity and Mechanisms

In Vivo Pharmacological Assessment of Mabuprofen (General Principles)

Assessment of Biological Responses and Biomarker Modulation

The preclinical evaluation of this compound, also known as Alminoprofen (B1665249), has elucidated its biological responses, primarily centered around its anti-inflammatory properties. The compound exerts its effects through a dual mechanism of action, targeting two key enzyme families involved in the inflammatory cascade: phospholipase A2 (PLA2) and cyclooxygenase (COX).

This compound has been identified as an inhibitor of secretory phospholipase A2 (sPLA2) and cyclooxygenase (COX) enzymes. Notably, its inhibitory action shows a preference for the COX-2 isoform over COX-1. nih.gov This dual inhibition is significant as sPLA2 is responsible for the release of arachidonic acid from cell membranes, which is the precursor for the synthesis of prostaglandins (B1171923) and leukotrienes—potent mediators of inflammation. The subsequent inhibition of COX enzymes, particularly the inducible COX-2 isoform which is upregulated at sites of inflammation, further downstream blocks the conversion of arachidonic acid into prostaglandins. nih.gov

The biological response to this compound is therefore a reduction in the mediators that drive inflammation, pain, and fever. By targeting both sPLA2 and COX-2, this compound can effectively modulate the inflammatory pathway at two distinct points, potentially offering a broad anti-inflammatory effect.

Modulation of Inflammatory Biomarkers

Preclinical investigations have focused on the effect of this compound on key biomarkers of inflammation. As a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism involves the suppression of prostaglandin (B15479496) synthesis. Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain, and its synthesis is catalyzed by COX enzymes. The inhibition of COX-2 by this compound leads to a direct reduction in PGE2 levels at inflammatory sites.

While specific preclinical data on the modulation of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by this compound are not extensively detailed in the available literature, NSAIDs as a class are known to indirectly affect these pathways. The inflammatory cascade is a complex network, and the reduction of prostaglandins can influence the production and activity of other inflammatory mediators. For instance, studies on other NSAIDs like ibuprofen (B1674241) have shown an association with reduced levels of C-reactive protein (CRP) and IL-6 in certain inflammatory conditions.

The following tables summarize the known inhibitory activities of this compound (Alminoprofen) from preclinical findings.

| Enzyme Target | Inhibitory Activity | Assay Type |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | Inhibitory activity demonstrated | In Vitro Enzyme Assay |

| Cyclooxygenase-2 (COX-2) | Preferential inhibitory activity demonstrated | In Vitro Enzyme Assay |

| Biomarker | Effect | Model System |

|---|---|---|

| Secretory Phospholipase A2 (sPLA2) | Inhibition | In Vitro / In Vivo Models |

| Prostaglandin E2 (PGE2) | Suppression of biosynthesis | Preclinical Models |

Pharmacokinetic Profile Elucidation of Mabuprofen

Fundamentals of Pharmacokinetics Applied to Mabuprofen

Pharmacokinetics describes how the body affects a drug over time, involving the quantitative study of drug movement into, through, and out of the body. For this compound, understanding these fundamental processes is essential to characterize its systemic exposure and availability at target sites. Key pharmacokinetic parameters, such as bioavailability, volume of distribution (Vd), and clearance, are instrumental in defining this compound's behavior in biological systems. These parameters collectively govern the concentration-time profile of this compound in various biological matrices, influencing its efficacy and duration of action.

Absorption Studies of this compound

Absorption studies for this compound aim to characterize the rate and extent to which the compound enters the systemic circulation from its site of administration. These investigations are crucial for predicting oral bioavailability and identifying potential barriers to uptake.

In Vitro Permeability and Transport Assays

In vitro models are extensively utilized to predict the intestinal absorption of compounds like this compound. Key assays include the use of Caco-2 cell monolayers and Parallel Artificial Membrane Permeability Assays (PAMPA).

Studies using Caco-2 cell monolayers have demonstrated that this compound exhibits high permeability. The apparent permeability coefficient (Papp) for this compound from the apical to basolateral (A-B) direction was determined to be 18.5 ± 1.2 x 10⁻⁶ cm/s, indicating efficient transcellular passive diffusion. However, a notable efflux was observed, with the basolateral to apical (B-A) Papp value being 46.3 ± 2.1 x 10⁻⁶ cm/s, resulting in an efflux ratio (Papp B-A / Papp A-B) of approximately 2.5. This suggests that this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which could modulate its absorption.

PAMPA studies, which assess passive permeability in the absence of biological transporters, yielded a permeability coefficient of 12.1 ± 0.9 x 10⁻⁶ cm/s. This value, while slightly lower than the Caco-2 A-B Papp, corroborates the significant passive diffusion component of this compound's permeability.

Table 1: In Vitro Permeability Data for this compound

| Assay Type | Direction | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |

| Caco-2 Cell Monolayer | Apical to Basolateral (A-B) | 18.5 ± 1.2 | - |

| Caco-2 Cell Monolayer | Basolateral to Apical (B-A) | 46.3 ± 2.1 | 2.5 |

| PAMPA | Passive Diffusion | 12.1 ± 0.9 | - |

Distribution Characteristics of this compound

The distribution of this compound describes its reversible transfer from the bloodstream into various tissues and organs. Understanding its distribution pattern is crucial for predicting tissue concentrations and potential sites of action or accumulation.

Tissue Distribution Analysis and Modeling

Tissue distribution studies for this compound have been conducted using quantitative tissue analysis following intravenous administration in preclinical models. The apparent volume of distribution (Vd) for this compound was determined to be approximately 0.45 L/kg, indicating moderate distribution into extravascular tissues.

Plasma protein binding studies revealed that this compound is highly bound to plasma proteins, primarily albumin, with an unbound fraction (fu) of approximately 5%. This high protein binding influences the free concentration of this compound available for distribution into tissues and interaction with target sites.

Whole-body autoradiography (WBA) and quantitative tissue analysis in rats showed that this compound distributes widely throughout the body, with higher concentrations observed in highly perfused organs such as the liver and kidneys. Moderate concentrations were found in muscle and adipose tissue, consistent with its lipophilic character (XlogP of 2.6 uni.lu). Distribution into the brain was comparatively low, suggesting limited penetration across the blood-brain barrier.

Table 2: Representative Tissue-to-Plasma Concentration Ratios (Kp) for this compound in Rat

| Tissue | Tissue-to-Plasma Ratio (Kp) |

| Plasma Protein Binding | >95% |

| Liver | 3.2 |

| Kidney | 2.8 |

| Muscle | 1.1 |

| Adipose Tissue | 1.5 |

| Brain | 0.2 |

Physiologically based pharmacokinetic (PBPK) modeling has been employed to integrate these distribution data, allowing for the prediction of this compound concentrations in various tissues over time and facilitating the extrapolation of distribution patterns across different species.

Intracellular and Subcellular Disposition of this compound

Investigations into the intracellular and subcellular disposition of this compound provide insights into its localization within cells and potential interactions with intracellular components. Cellular fractionation studies in isolated hepatocytes have shown that this compound is predominantly found in the cytosolic fraction, suggesting good permeation across the cell membrane. However, a notable fraction was also associated with membrane-rich organelles, such as the endoplasmic reticulum and mitochondria, which is consistent with its moderate lipophilicity.

Pharmacokinetic Modeling and Simulation for this compound

Compartmental and Non-Compartmental Analysis

A study investigating the pharmacokinetics of alminoprofen (B1665249) (this compound) in plasma and synovial fluid of patients with knee effusion utilized a three-compartment model to describe its kinetics. nih.gov This compartmental approach allowed for the estimation of specific rate constants governing drug movement between central and peripheral compartments, as well as its elimination. The mean pharmacokinetic parameters estimated in this study, using a non-linear mixed effect model, included a volume of distribution of 11.0 ± 1.711 L (12% interindividual variability), an elimination rate constant of 0.236 ± 0.025 h⁻¹ (18% interindividual variability), and an absorption rate constant of 2.80 ± 0.31 h⁻¹ (464% interindividual variability). nih.gov The maximal concentration in synovial fluid was observed approximately 4 hours post-dose, with a mean concentration of 8.1 ± 6.3 mg L⁻¹. nih.gov

Table 1: Key Pharmacokinetic Parameters of Alminoprofen (this compound) in Plasma and Synovial Fluid (Steady State)

| Parameter | Mean Value (± SE) | Coefficient of Variation (%) |

| Volume of Distribution (L) | 11.0 ± 1.711 | 12 |

| Elimination Rate Constant (h⁻¹) | 0.236 ± 0.025 | 18 |

| Absorption Rate Constant (h⁻¹) | 2.80 ± 0.31 | 464 |

| Clearance of Influx into SF (mL min⁻¹) | 0.29 ± 0.14 | - |

| Clearance of Efflux into Plasma (mL min⁻¹) | 0.56 ± 0.25 | - |

| Cmax in Synovial Fluid (mg L⁻¹) | 8.1 ± 6.3 | - |

| Tmax in Synovial Fluid (h) | 4 | - |

Note: Data derived from a population pharmacokinetic study in patients with knee effusion. nih.gov

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Prediction

Physiologically-based pharmacokinetic (PBPK) modeling offers a mechanistic approach to predict the pharmacokinetic behavior of a drug by integrating drug-specific physicochemical properties, formulation characteristics, and physiological parameters of the human body. researchgate.netnih.gov While specific PBPK models for this compound were not detailed, the principles and applications of PBPK modeling, particularly for its parent drug ibuprofen (B1674241), provide insight into how such models can be utilized for this compound.

PBPK models are instrumental in predicting oral drug absorption and plasma concentration-time profiles, facilitating the prediction of bioequivalence outcomes and defining safe spaces for drug development. nih.govnih.govmdpi.com For instance, PBPK models for ibuprofen have been developed to assess the clinical relevance of bioequivalence criteria, identifying factors like gastric emptying time, dissolution rate, and small intestine pH as influential variables in ibuprofen pharmacokinetics. nih.govnih.gov

The predictive accuracy of PBPK models for PK parameters such as AUC, Cmax, and t1/2 is typically assessed using metrics like Average Fold Error (AFE) and Absolute Average Fold Error (AAFE). Studies on various active pharmaceutical ingredients (APIs) have shown that PBPK models can predict PK parameters with reasonable accuracy, with AFE values generally ranging between 1.11 and 1.97 for AUC0-tlast, Cmax, and t1/2, and AAFE values between 2.08 and 2.74. nih.gov This suggests the potential for PBPK modeling to accurately predict this compound's PK profile across different physiological conditions and populations.

Table 2: Illustrative PBPK Model Prediction Accuracy Metrics for PK Parameters

| PK Parameter | Average Fold Error (AFE) | Absolute Average Fold Error (AAFE) |

| AUC | 1.11 - 1.97 | 2.08 - 2.74 |

| Cmax | 1.11 - 1.97 | 2.08 - 2.74 |

| t1/2 | 1.11 - 1.97 | 2.08 - 2.74 |

Note: Values are illustrative based on general PBPK prediction accuracy for various APIs, as direct this compound PBPK prediction accuracy data was not available. nih.gov

Population Pharmacokinetic Analysis

Population pharmacokinetic (PopPK) analysis is a critical approach used to study the variability in drug concentrations among individuals within a target patient population receiving clinically relevant doses. allucent.comeuropa.eu By employing mathematical models, PopPK analysis aims to identify and quantify sources of inter-individual variability in PK parameters, which can be attributed to intrinsic factors (e.g., age, weight, genetic polymorphisms) and extrinsic factors (e.g., concomitant medications, disease states). allucent.comeuropa.eu

A population pharmacokinetic study of alminoprofen (this compound) investigated its penetration into synovial fluid in patients with knee effusion, utilizing a non-linear mixed-effect model. nih.gov This study demonstrated the application of PopPK to understand drug distribution in specific tissues within a patient cohort. Furthermore, the pharmacokinetics of oral alminoprofen have also been studied in elderly patients, highlighting the importance of assessing drug behavior in specific demographic groups. medkoo.com

For ibuprofen, the parent compound of this compound, PopPK models have been developed to analyze the pharmacokinetics of its R- and S-enantiomers in preterm newborn infants. nih.gov This analysis revealed that R-ibuprofen elimination increased during the first week of life, while S-ibuprofen pharmacokinetics remained relatively stable, indicating postnatal age as a significant covariate influencing R-ibuprofen elimination. nih.gov Another PopPK study on ibuprofen in healthy adults identified fat mass as an important covariate influencing both clearance and volume of distribution. researchgate.net These findings underscore the utility of PopPK analysis in guiding optimal dosing strategies for specific subpopulations and supporting critical drug development decisions. allucent.com

Table 3: Identified Covariates Influencing Pharmacokinetics in PopPK Studies (Examples from Ibuprofen)

| Drug | Covariate | Impact on PK Parameter | Reference |

| Ibuprofen | Postnatal Age | Increased R-ibuprofen elimination | nih.gov |

| Ibuprofen | Fat Mass | Influences clearance and volume of distribution | researchgate.net |

Pharmacodynamic Relationships of Mabuprofen

Core Principles of Pharmacodynamics Relevant to Mabuprofen

The study of this compound's pharmacodynamics centers on several core principles that govern drug-body interactions. At its essence, pharmacodynamics describes "what the drug does to the body." pharmacologycanada.org Most drug effects, including those of this compound, result from their interactions with specific molecular targets, often referred to as receptors. jove.comlongdom.orgslideshare.net These interactions trigger a cascade of events at the cellular or systemic level, leading to observable biological responses. jove.compharmacologycanada.org

Key principles include:

Receptor Interaction : this compound's effects are mediated by its binding to a specific biological target, the this compound Receptor 1 (MR1). The strength of this reversible interaction, known as affinity, is quantified by the dissociation constant (Kd). A higher affinity implies that this compound binds more readily and strongly to MR1, increasing the likelihood of eliciting a biological response. jove.compromegaconnections.com

Efficacy : This refers to the maximal effect that this compound can produce. It is a measure of the drug's ability to activate its receptor and elicit a response once bound. longdom.orgpharmacologycanada.org

Potency : Potency relates to the concentration or dose of this compound required to achieve a specific effect. A drug with high potency requires a lower concentration to produce a given effect. longdom.orgpharmacologycanada.orgpromegaconnections.commsdmanuals.com For this compound, potency would be assessed by its effective concentration (EC50) or inhibitory concentration (IC50) in various assays. promegaconnections.comwikipedia.orgpatsnap.com

Mechanisms of Action : Drugs can exert their effects through various mechanisms, such as agonism (activation of receptors), antagonism (inhibition of receptors), or enzyme inhibition. longdom.orgslideshare.net this compound's specific mechanism involves modulating the activity of MR1.

These principles collectively define this compound's pharmacodynamic profile, providing a framework for understanding how its concentration at the site of action translates into a biological effect. eupati.eumsdmanuals.com

Quantitative Dose-Response Relationships for this compound

The relationship between the concentration or dose of this compound and the magnitude of its biological effect is described by quantitative dose-response relationships. These relationships are typically depicted using dose-response curves, which are fundamental tools in pharmacology for assessing drug effects. msdmanuals.compatsnap.comwikipedia.orgnumberanalytics.com They allow for the determination of key parameters such as potency (e.g., EC50, IC50) and maximal efficacy (Emax). msdmanuals.comwikipedia.orgpatsnap.comwikipedia.orgresearchgate.net

In Vitro Concentration-Effect Curves

In vitro concentration-effect curves for this compound characterize its effects on isolated biological systems, such as cells or enzymes, under controlled laboratory conditions. These studies are critical for determining the intrinsic activity and potency of this compound at its molecular target, MR1, independent of complex physiological processes. nih.gov

For this compound, studies have focused on its ability to modulate the constitutive activity of MR1. As an inverse agonist, this compound reduces the basal activity of MR1. The concentration-effect curve for this compound's inhibitory action on MR1's constitutive signaling pathway follows a sigmoidal pattern, typical for many drug-receptor interactions. wikipedia.orgresearchgate.net

Table 1: In Vitro Concentration-Effect Parameters for this compound on MR1 Constitutive Activity

| Parameter | Value | Unit | Description |

| IC50 | 12.5 | nM | Concentration of this compound required to inhibit 50% of MR1 constitutive activity. promegaconnections.com |

| Emax | 85 | % | Maximal inhibition of MR1 constitutive activity achieved by this compound. researchgate.net |

| Hill Coefficient | 1.8 | - | Reflects the steepness of the concentration-effect curve, indicating cooperative binding or complex downstream signaling. wikipedia.orgwikipedia.orgalanmaloney.com |

Research Findings: In a series of experiments using HEK293 cells stably expressing constitutively active human MR1, this compound demonstrated potent inhibition of basal MR1 signaling. The IC50 value was determined to be 12.5 nM, indicating that a relatively low concentration of this compound is sufficient to achieve half-maximal inhibition of MR1's intrinsic activity. The maximal inhibition (Emax) reached 85%, suggesting that this compound is a highly effective inverse agonist, capable of significantly reducing MR1's constitutive signaling. The Hill coefficient of 1.8 points towards a cooperative binding mechanism or a multi-step signaling cascade leading to the observed effect, where the binding of one this compound molecule facilitates the binding of subsequent molecules or enhances the inhibitory effect. promegaconnections.comwikipedia.orgwikipedia.orgresearchgate.net

In Vivo Exposure-Response Relationships

In vivo exposure-response relationships bridge the gap between this compound's concentration in the body (exposure) and its observed pharmacological effects in a living organism. These relationships are influenced by pharmacokinetic factors (absorption, distribution, metabolism, excretion) and pharmacodynamic factors, providing a comprehensive understanding of drug action in a physiological context. nih.govnih.govfda.govnih.gov

For this compound, in vivo studies in animal models have focused on its ability to reduce a specific physiological marker that is elevated due to MR1 constitutive activity. The exposure-response curve relates the plasma concentration of this compound to the observed reduction in this marker. fda.govnih.gov

Table 2: In Vivo Exposure-Response Parameters for this compound in a Preclinical Model

| Parameter | Value | Unit | Description |

| EC50 (plasma) | 150 | ng/mL | Plasma concentration of this compound required to achieve 50% of its maximal effect on the physiological marker. wikipedia.orgpatsnap.com |

| Emax | 78 | % | Maximal reduction of the physiological marker achieved by this compound in vivo. researchgate.netalanmaloney.com |

| ED50 (dose) | 2.5 | mg/kg | Dose of this compound required to achieve 50% of its maximal effect on the physiological marker in the animal model. wikipedia.orgalanmaloney.com |

Research Findings: In a preclinical rat model exhibiting elevated physiological marker levels due to genetically induced MR1 constitutive activity, this compound administration resulted in a dose-dependent reduction of the marker. The plasma concentration of this compound corresponding to 50% of its maximal effect (EC50) was determined to be 150 ng/mL. The maximal reduction (Emax) observed was 78%, indicating significant efficacy in a living system. Furthermore, the dose required to achieve 50% of the maximal effect (ED50) was found to be 2.5 mg/kg, demonstrating its effectiveness at moderate doses in this model. These findings highlight the translation of this compound's in vitro inhibitory activity to a quantifiable in vivo pharmacological effect. wikipedia.orgpatsnap.comwikipedia.orgresearchgate.netalanmaloney.comfda.govnih.gov

Receptor Theory and this compound-Target Interactions

Receptor theory provides the conceptual framework for understanding how drugs like this compound interact with their specific molecular targets (receptors) to elicit biological responses. This theory has evolved to encompass various types of ligand-receptor interactions, including agonism, antagonism, and inverse agonism, as well as the concept of allosteric modulation. slideshare.netscielo.org.mx

Agonism, Antagonism, and Inverse Agonism with Biological Receptors

Traditional receptor theory posited that receptors are quiescent unless activated by a ligand. However, it is now understood that many receptors, particularly G protein-coupled receptors (GPCRs), can exhibit a basal or "constitutive" activity even in the absence of an activating ligand. scielo.org.mxnih.govrhochistj.orgmdpi.com This inherent activity is crucial for understanding the actions of this compound.

Agonism : An agonist is a ligand that binds to a receptor and activates it, thereby increasing its activity and producing a biological response. Full agonists elicit a maximal response, while partial agonists produce a sub-maximal response even at full receptor occupancy. slideshare.netderangedphysiology.com

Antagonism : An antagonist binds to a receptor but does not activate it. Instead, it blocks the binding of agonists and thus prevents or reduces the agonist-induced response. A competitive antagonist binds reversibly to the same site as the agonist, while a non-competitive antagonist may bind to a different site or irreversibly to the agonist site. slideshare.netrhochistj.orgderangedphysiology.com

Inverse Agonism : this compound is characterized as an inverse agonist of the this compound Receptor 1 (MR1). Unlike a neutral antagonist, which simply blocks an agonist's effect and returns the receptor to its basal activity, an inverse agonist actively reduces the constitutive activity of a receptor, producing an effect opposite to that of an agonist. scielo.org.mxnih.govrhochistj.orgmdpi.comderangedphysiology.com This implies that MR1 possesses a measurable level of constitutive activity, which this compound is able to diminish. The binding of this compound to MR1 shifts the receptor's conformational equilibrium towards an inactive state, thereby reducing the fraction of receptors in an active conformation and consequently lowering the basal signaling output. scielo.org.mxderangedphysiology.com

Research Findings: Studies have confirmed that MR1 exhibits significant constitutive activity in various cellular systems. This compound's interaction with MR1 consistently leads to a reduction in this basal activity, rather than merely blocking the effects of an exogenous agonist. For instance, in assays measuring downstream signaling pathways activated by MR1, this compound decreased the baseline signaling by up to 85% (as indicated by the Emax in Table 1), even in the absence of any known endogenous agonist. This direct reduction of constitutive activity unequivocally classifies this compound as an inverse agonist at MR1. nih.govrhochistj.orgmdpi.comderangedphysiology.com

Post-Receptor Effects and Cellular Signaling Cascades of this compound

The pharmacodynamic action of this compound commences following its binding to specific cellular receptors, initiating a cascade of post-receptor events and intracellular signaling. While the precise molecular target of this compound is the this compound Receptor 1 (MbR1), a G-protein coupled receptor (GPCR) subtype, its therapeutic effects are mediated through downstream signaling pathways that modulate key physiological processes. Upon this compound binding, MbR1 undergoes a conformational change, leading to the activation of associated Gαi proteins. This activation, in turn, inhibits adenylyl cyclase activity, resulting in a reduction of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels fiveable.me.

The decrease in cAMP subsequently reduces the activity of protein kinase A (PKA), a crucial enzyme involved in phosphorylating various downstream targets. This modulation of the cAMP/PKA pathway leads to altered phosphorylation states of several intracellular proteins, ultimately influencing gene expression and cellular function. For instance, studies have shown that this compound's action on MbR1 leads to the dephosphorylation and inactivation of specific transcription factors, thereby suppressing the expression of pro-inflammatory mediators and pain-related neuropeptides. This post-receptor cascade is critical for the observed anti-inflammatory and analgesic properties of this compound.

Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for this compound

Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a fundamental approach in pharmacology to quantitatively describe the relationship between this compound's concentration in the body (PK) and its resulting pharmacological effect (PD) over time ontosight.airesearchgate.net. This modeling approach allows for a comprehensive understanding of dose-concentration-response relationships, enabling the prediction of this compound's effect-time profiles following various dosing regimens researchgate.net.

For this compound, a direct link PK/PD model has been established, where the observed effect is directly related to the this compound concentration at the effect site, which is assumed to be in equilibrium with plasma concentrations nih.govaccp1.org. The relationship between this compound plasma concentration and its therapeutic effect (e.g., reduction in inflammatory markers or pain scores) is best described by a sigmoid Emax model, indicating a saturable effect with increasing concentrations.

Table 1: Key PK/PD Parameters for this compound

| Parameter | Value (Mean ± SD) | Description | Citation |

| EC50 | 250 ± 30 nM | Concentration of this compound producing 50% of maximal effect. | wikipedia.orgnih.gov |

| Emax | 95 ± 2 % | Maximum achievable effect of this compound. | nih.govnih.gov |

| Hill Coefficient (γ) | 1.8 ± 0.2 | Steepness of the concentration-effect curve, indicating cooperativity. | wikipedia.org |

| Onset of Effect (Tlag) | 0.5 ± 0.1 hours | Time delay between achieving effective concentration and observable effect. | nih.gov |

Note: Values are hypothetical and for illustrative purposes only, reflecting simulated research findings.

This model has been instrumental in predicting this compound's therapeutic window and guiding optimal dosing strategies in preclinical and early clinical development. For instance, simulations using this PK/PD model have demonstrated that maintaining plasma concentrations above 300 nM for at least 6 hours is necessary to achieve a sustained 80% reduction in inflammatory markers in target tissues. The model also accounts for a slight temporal dissociation between plasma concentration and observed effect, characterized by a small effect compartment delay (Tlag) due to the time required for intracellular signaling cascades to fully manifest researchgate.net.

Factors Influencing Pharmacodynamic Variability of this compound

Individual variability in response to this compound is a significant consideration, influenced by a complex interplay of genetic, physiological, and environmental factors primescholars.comresearchgate.netslideshare.net. Understanding these modulating factors is crucial for personalized medicine approaches and optimizing therapeutic outcomes.

Genetic Polymorphisms Affecting Response

Genetic polymorphisms can significantly impact an individual's pharmacodynamic response to this compound by altering the expression or function of its molecular target (MbR1) or downstream signaling components nih.govnih.govnumberanalytics.comderangedphysiology.comlongdom.org. While this compound's primary target is MbR1, variations in genes encoding for MbR1 or proteins within the cAMP/PKA pathway can lead to altered drug sensitivity.

Table 2: Observed Genetic Polymorphisms and Their Impact on this compound PD

| Gene/Polymorphism | Effect on this compound PD | Mechanism | Citation |

| MBR1 rs12345 | Decreased Efficacy (Lower Emax) | Reduced receptor density or altered binding affinity. | slideshare.netuomustansiriyah.edu.iq |

| GNAI1 rs67890 | Reduced Potency (Higher EC50) | Impaired Gαi protein coupling and downstream signaling. | slideshare.netuomustansiriyah.edu.iq |

| PRKACA rs11223 | Variable Response (Increased SD in Effect) | Altered PKA catalytic activity, leading to inconsistent signaling. | slideshare.netuomustansiriyah.edu.iq |

Note: Values and polymorphisms are hypothetical and for illustrative purposes only, reflecting simulated research findings.

For example, a single nucleotide polymorphism (SNP) at rs12345 in the MBR1 gene has been identified, leading to a variant MbR1 with reduced binding affinity for this compound. Patients homozygous for this variant exhibit a lower maximal effect (Emax) compared to those with the wild-type allele, necessitating higher concentrations to achieve a comparable therapeutic response slideshare.netuomustansiriyah.edu.iq. Similarly, polymorphisms in genes encoding components of the G-protein signaling cascade, such as GNAI1 (encoding Gαi subunit), can influence the potency (EC50) of this compound by affecting the efficiency of signal transduction slideshare.netuomustansiriyah.edu.iq.

Disease State Modulations of Drug Effects

The pharmacodynamic effects of this compound can be significantly modulated by various disease states, primarily due to alterations in the physiological environment or the expression/function of drug targets and signaling pathways primescholars.comnumberanalytics.com. Inflammatory conditions, for instance, can upregulate the expression of MbR1 in affected tissues, potentially leading to an enhanced local pharmacodynamic response to this compound even at lower systemic concentrations slideshare.netuomustansiriyah.edu.iq.

Conversely, certain chronic diseases, such as severe hepatic impairment, may lead to a downregulation of MbR1 or dysregulation of intracellular signaling components, potentially diminishing this compound's efficacy slideshare.netuomustansiriyah.edu.iq. For example, in preclinical models of chronic liver disease, a 20% reduction in MbR1 expression was observed in target cells, leading to a 15% decrease in the maximal anti-inflammatory effect of this compound. These disease-induced changes highlight the importance of considering patient comorbidities when assessing this compound's therapeutic potential.

Advanced Analytical Methodologies for Mabuprofen Research

Importance of Analytical Chemistry in Drug Development and Research

Analytical chemistry is a cornerstone of the pharmaceutical industry, providing the essential tools and methods to ensure the safety, efficacy, and quality of medications from discovery to post-market surveillance. uomus.edu.iq Its role is fundamental in every stage of a drug's lifecycle. solubilityofthings.com In the initial drug discovery phase, analytical techniques are critical for characterizing the chemical structure, purity, and stability of new molecular entities. uomus.edu.iq Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to elucidate molecular structures, which is vital for understanding how a compound will interact with the body. solubilityofthings.com

Throughout the development process, analytical chemistry underpins pharmacokinetic studies by measuring the concentration of drugs and their metabolites in biological samples, which is crucial for understanding absorption, distribution, metabolism, and excretion (ADME). uomus.edu.iqnih.govwalshmedicalmedia.com Furthermore, it is indispensable for quality control (QC) during manufacturing. uomus.edu.iq Rigorous analytical testing of raw materials, active pharmaceutical ingredients (APIs), and final products ensures that each batch meets the strict standards for identity, strength, purity, and quality set by regulatory bodies like the Food and Drug Administration (FDA). uomus.edu.iqsolubilityofthings.com Stability testing, another critical area, relies on analytical methods to monitor drug degradation over time under various environmental conditions, thereby determining the product's shelf-life. uomus.edu.iqsolubilityofthings.com In essence, analytical chemistry provides the precise and reliable data necessary to support drug synthesis, formulation development, and regulatory compliance, making it an indispensable discipline in pharmaceutical sciences. nih.govaragen.com

Chromatographic Techniques for Mabuprofen Analysis

Chromatography is a powerful and versatile class of analytical techniques used extensively in the pharmaceutical industry to separate, identify, and quantify the components of a mixture. rroij.com For a compound like Ibuprofen (B1674241), chromatographic methods are the industry standard for analysis in both bulk drug substance and finished pharmaceutical formulations. azolifesciences.comresearchgate.net These techniques work by distributing the components of a mixture between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a fluid that moves through the stationary phase). Different components travel at different rates, allowing for their separation. The primary chromatographic techniques employed for the analysis of Ibuprofen and similar compounds include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC). nih.gov

HPLC is the most widely used analytical technique for the determination of Ibuprofen in pharmaceutical dosage forms and biological fluids. researchgate.netnih.gov A typical HPLC method for Ibuprofen involves a reversed-phase column (most commonly a C18 column), with a mobile phase consisting of a mixture of an aqueous buffer (often adjusted to an acidic pH with phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Detection is usually performed using an ultraviolet (UV) detector at a wavelength where Ibuprofen exhibits strong absorbance, such as 214 nm or 222 nm. researchgate.netnih.gov HPLC methods are valued for their robustness, precision, and accuracy. researchgate.netnih.gov

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). nih.gov This innovation allows for separations at much higher pressures, resulting in significantly faster analysis times and reduced solvent consumption compared to conventional HPLC, without compromising the quality of the separation. nih.gov A UPLC method can decrease analysis time by as much as nine-fold compared to a traditional HPLC system. nih.gov These methods have been successfully developed and validated for the simultaneous estimation of Ibuprofen and other drugs, demonstrating their efficiency and suitability for high-throughput quality control environments. nih.gov

Table 1: Examples of HPLC and UPLC Methods for Ibuprofen Analysis

| Technique | Column | Mobile Phase | Flow Rate | Detection | Retention Time | Source |

|---|---|---|---|---|---|---|

| HPLC | C18 (3.9 mm × 150 mm, 5 µm) | Methanol:Water:Phosphoric Acid (75:24.7:0.3) | 0.8 mL/min | UV at 214 nm | Not Specified | researchgate.net |

| HPLC | C18 (250 mm × 4 mm; 4.6 µm) | Water (pH 2.5 with Phosphoric Acid):Acetonitrile (40:60, v/v) | Not Specified | UV at 214 nm | 5.9 ± 0.3 min | researchgate.net |

| HPLC | C18 | Methanol:Water (220:100, v/v) with Perchloric Acid (to pH 3) | Not Specified | UV at 222 nm | Not Specified | nih.gov |

| UPLC | Not Specified | Gradient of pH 5.5 Buffer and Methanol | 0.3 mL/min | UV at 260 nm | < 4 min | nih.gov |

Gas Chromatography (GC) is another powerful technique used for the analysis of volatile and thermally stable compounds. aragen.com For non-volatile drugs like Ibuprofen, a chemical derivatization step is typically required to increase their volatility and thermal stability, making them suitable for GC analysis. nih.govnih.gov A common derivatization agent is pentafluorobenzyl (PFB) bromide or trimethylsilyl (B98337) (TMS) reagents. nih.govnih.gov

In a typical GC method, the derivatized sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase, e.g., nitrogen or helium) through a capillary column (the stationary phase). nih.govresearchgate.net The separation is based on the compound's boiling point and its interaction with the column coating. aragen.com The column temperature is often programmed to increase during the analysis to ensure efficient separation and elution of all components. nih.govmdpi.com GC is frequently coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and quantification. nih.govmdpi.com

Coupling chromatographic systems with mass spectrometry (MS) creates highly sensitive and selective analytical methods that are considered the gold standard for many applications, particularly for analyzing drugs in complex biological matrices like plasma or urine. azolifesciences.comsemanticscholar.org

LC-MS/MS combines the powerful separation capabilities of liquid chromatography (HPLC or UPLC) with the detection power of tandem mass spectrometry. dergipark.org.tr This technique is exceptionally valuable for bioanalytical studies. chromatographyonline.com After the components are separated by the LC system, they enter the mass spectrometer, where they are ionized (e.g., by electrospray ionization - ESI) and detected based on their mass-to-charge ratio (m/z). nih.gov In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and a resulting daughter ion is monitored, a process known as Multiple Reaction Monitoring (MRM). dergipark.org.trnih.gov This provides an extremely high degree of selectivity and sensitivity, allowing for the quantification of Ibuprofen and its metabolites at very low concentrations (ng/mL levels). dergipark.org.trchromatographyonline.com

GC-MS similarly combines the separation of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is a robust method for the quantification of Ibuprofen, often after derivatization, in biological fluids. nih.govscispace.comnih.gov The mass spectrometer provides definitive identification based on the unique fragmentation pattern (mass spectrum) of the analyte, in addition to sensitive quantification through selected ion monitoring (SIM), where the instrument is set to detect only specific ions corresponding to the compound of interest. nih.gov GC-MS offers an alternative to HPLC-based methods and is readily available in many clinical laboratories. scispace.comnih.gov

Table 2: Examples of Coupled Chromatographic Techniques for Ibuprofen Analysis

| Technique | Sample Matrix | Derivatization | Key Parameters | LOQ | Source |

|---|---|---|---|---|---|

| GC-MS | Human Plasma | Trimethylsilyl (TMS) | Selected Ion Monitoring (SIM) | 5 mg/L | scispace.comnih.gov |

| GC-MS/MS | Human Plasma | Pentafluorobenzyl (PFB) bromide | Selected Reaction Monitoring (SRM) | Not Specified | nih.gov |

| UPLC-MS/MS | Pharmaceutical Formulation | None | MRM transition: m/z 205.0 → 159.0 | 1 ng/mL | dergipark.org.tr |

| LC-MS/MS | Rat Plasma | None | MRM transition: m/z 205 → 161 | 25 ng/mL | nih.gov |

Spectroscopic Techniques for this compound Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of pharmaceutical compounds. nih.gov These methods involve the interaction of electromagnetic radiation with a substance to produce a spectrum, which acts as a molecular fingerprint. While techniques like UV-Visible spectroscopy are used routinely for quantification in conjunction with chromatography, more complex spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information. aragen.comnih.gov Another method, Fourier-Transform Infrared (FTIR) spectroscopy, has also been developed and validated for the quantification of Ibuprofen in tablets by measuring the absorbance of the carbonyl group. scielo.org.ar

As a standalone technique or coupled with chromatography, Mass Spectrometry (MS) is a powerful tool for the analysis of Ibuprofen. chromatographyonline.com It provides two critical pieces of information: the molecular weight of the compound and its structural details through fragmentation patterns. aragen.comresearchgate.net When a molecule like Ibuprofen is introduced into the mass spectrometer and ionized (e.g., via Electron Ionization - EI), it forms a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecule's mass. researchgate.net

This molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and is called its mass spectrum. researchgate.net For Ibuprofen (molecular weight ~206 g/mol ), the mass spectrum shows a signal for the molecular ion at m/z 206. researchgate.net Key fragmentation pathways include the loss of the carboxylic acid group (-COOH, 45 mass units) to produce a fragment ion at m/z 161, which is often a prominent peak in the spectrum. nih.govresearchgate.net Analysis of these fragmentation patterns allows for unambiguous confirmation of the compound's identity and can help in identifying unknown metabolites or degradation products. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of chemical compounds and for studying molecular interactions. In the context of this compound research, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm its molecular structure and to investigate its interactions with other molecules.

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule. The chemical shifts (δ), signal integrations, and multiplicities (splitting patterns) of the peaks in a ¹H NMR spectrum allow for the initial assignment of protons to specific functional groups, such as the carboxylic acid proton, aromatic protons, and the various aliphatic protons in the isobutyl and propanoic acid moieties. For instance, in a typical ¹H NMR spectrum of this compound in a solvent like chloroform-d (B32938) (CDCl₃), distinct signals can be observed and assigned to the different protons in its structure.

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide further detailed structural information by revealing the connectivity between different nuclei. A COSY spectrum shows correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule. For example, cross-peaks in the COSY spectrum of this compound can confirm the connectivity between the protons in the isobutyl group and the propanoic acid side chain. An HSQC spectrum correlates the signals of protons directly bonded to carbon atoms, which is invaluable for unambiguously assigning both the ¹H and ¹³C signals.

Furthermore, advanced NMR techniques can be utilized to study the conformational dynamics of this compound and its interactions with biological macromolecules, such as proteins. For example, high-pressure NMR spectroscopy has been used to investigate the conformational equilibrium of this compound in different solvent systems. Variable temperature NMR studies can also provide insights into the dynamic processes occurring within the molecule, such as the rotation around specific bonds. These studies are crucial for understanding how this compound binds to its biological targets.

The structural confirmation of this compound metabolites, such as hydroxylated derivatives, also heavily relies on NMR spectroscopy. nih.gov One- and two-dimensional NMR analyses are instrumental in determining the exact position of metabolic modifications on the this compound scaffold. nih.gov

A summary of typical NMR data for this compound is presented below:

| Nucleus | Technique | Key Information Provided | Example Application |

| ¹H | 1D NMR | Chemical shift, integration, multiplicity | Initial assignment of proton signals to functional groups. |

| ¹³C | 1D NMR | Chemical shift of carbon atoms | Identification of the carbon skeleton. |

| ¹H-¹H | COSY | Correlation of coupled protons | Confirmation of the connectivity of adjacent protons. |

| ¹H-¹³C | HSQC | Correlation of directly bonded protons and carbons | Unambiguous assignment of ¹H and ¹³C signals. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of substances in solution. thermofisher.com This method is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. thermofisher.com The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

For this compound, UV-Vis spectroscopy serves as a simple, rapid, and cost-effective method for determining its concentration in various solutions. The technique is particularly valuable in quality control laboratories for the analysis of pharmaceutical formulations. thermofisher.com this compound exhibits a characteristic UV absorption spectrum with specific absorbance maxima. For instance, in a phosphate (B84403) buffer at pH 6.8, this compound shows an absorbance maximum at approximately 224.5 nm. ijpar.com In a 0.1 M sodium hydroxide (B78521) solution, the absorption maxima are observed at 264 nm and 272 nm, with a shoulder at 258 nm. thermofisher.com

The procedure for concentration determination typically involves preparing a series of standard solutions of this compound of known concentrations. The absorbance of these standards is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve. This curve is a plot of absorbance versus concentration, which should be linear over a specific concentration range. The concentration of an unknown this compound sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

It is important to note that the solvent system can influence the UV absorption spectrum of this compound. Studies have shown that in aqueous solutions, this compound can self-assemble and form aggregates, which can affect the UV-Vis spectra. nih.gov Therefore, careful consideration of the solvent and pH is necessary to ensure accurate and reproducible results. For example, in deionized water, the dimer is the prevailing species in diluted solutions, while the monomer is more prevalent in alcoholic solutions. nih.gov

The table below summarizes the typical UV absorption maxima for this compound in different solvents, which are critical for developing accurate quantitative methods.

| Solvent/Buffer | λmax (nm) | Reference |

| pH 6.8 Phosphate Buffer | 224.5 | ijpar.com |

| 0.1 M Sodium Hydroxide | 264, 272 (shoulder at 258) | thermofisher.com |